REACTION_CXSMILES
|
CCOC1C=CC(N)=CC=1.Cl[C:12]1[C:20]([N+:21]([O-:23])=[O:22])=[CH:19][CH:18]=[C:17](Cl)[C:13]=1[C:14]([OH:16])=[O:15].CN(C)C1C=CC=CC=1>C(Cl)(Cl)Cl>[N+:21]([C:20]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([OH:16])=[O:15])([O-:23])=[O:22]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CCOC=1C=CC(=CC1)N
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated five hours on a steam bath
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N aq. NaOH
|
Type
|
EXTRACTION
|
Details
|
Acidification of the aqueous extract
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |